YTTRIUM ISOPROPOXIDE OXIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Precursor for Yttrium Oxide Thin Films and Nanoparticles

YIO can be used as a precursor for synthesizing Yttrium Oxide (Y₂O₃) thin films and nanoparticles. Y₂O₃ is a versatile material with various applications, including:

- Solid-state electrolytes: Y₂O₃ exhibits good ionic conductivity, making it a potential candidate for solid-state electrolytes in fuel cells and batteries [].

- Optical coatings: Y₂O₃ thin films can be used as protective, reflective, or anti-reflective coatings in optical devices [].

- Catalyst support: Y₂O₃ nanoparticles can be used as a support material for catalysts due to their high surface area and thermal stability [].

YIO decomposes at relatively low temperatures compared to other Y₂O₃ precursors, allowing for the formation of thin films and nanoparticles at lower processing temperatures. This can be beneficial for applications where high-temperature processing is undesirable, such as in the fabrication of flexible electronics.

Potential Use in Sol-Gel Chemistry

YIO can potentially be used in sol-gel chemistry, a technique for preparing materials from solutions. Sol-gel processes often involve metal alkoxide precursors like YIO. Here are some potential applications:

- Development of new functional materials: YIO could be incorporated into sol-gel processes to develop new materials with desired properties, such as specific optical or catalytic functionalities.

- Encapsulation of materials: YIO could be used to encapsulate other materials, such as drugs or catalysts, within a Y₂O₃ matrix. This could be useful for controlled release applications or protecting sensitive materials.

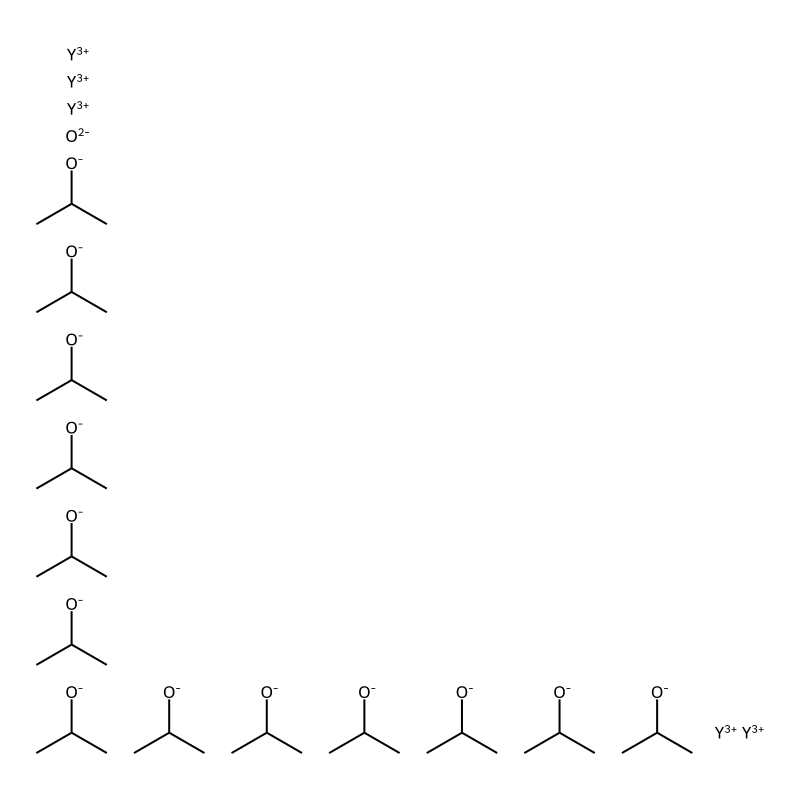

YIO is an organometallic compound, meaning it contains both organic (isopropoxy) and inorganic (yttrium and oxide) components. It is a white powder with the chemical formula Y₅O((CH₃)₂CHO)₁₃ []. Research suggests YIO can be synthesized in the lab, but its natural occurrence is unknown []. Due to its recent discovery and ongoing research, the significance of YIO in scientific research is still emerging. However, its potential applications in areas like solar energy and water treatment are promising [].

Molecular Structure Analysis

YIO has a complex molecular structure with a central yttrium oxide core surrounded by thirteen isopropoxy ligands. The yttrium atom bonds with five oxygen atoms from the isopropoxy groups and one central oxygen atom in the oxide core []. This structure creates a distorted pentagonal bipyramidal geometry around the yttrium atom []. The bulky isopropoxy groups contribute to the overall size and low symmetry of the molecule.

Chemical Reactions Analysis

- Synthesis: YIO can be synthesized by reacting yttrium metal or yttrium chloride with isopropanol in the presence of an oxygen source [].

YCl₃ + 13(CH₃)₂CHOH + ½ O₂ → Y₅O((CH₃)₂CHO)₁₃ + 3HCl [Equation 1] (where YCl₃ is yttrium chloride)

- Decomposition: Limited information exists on the decomposition pathways of YIO. However, under high temperatures, it is expected to decompose into yttrium oxide and other byproducts like isopropanol or its decomposition products.

Physical And Chemical Properties Analysis

- Appearance: White powder [].

- Solubility: Likely insoluble in water due to the presence of bulky organic groups [].

- Stability: Presumed to be stable at room temperature, but may decompose at high temperatures.

- Melting point and boiling point: Data not yet available.

Mechanism of Action (Not Applicable)

YIO is not currently known to have a specific biological function or interact with other compounds in a defined way.

- Flammability: The presence of organic groups suggests YIO may be flammable.

- Reactivity: YIO may react with water or other protic solvents due to the presence of the isopropoxy groups.

- Toxicity: Information on the toxicity of YIO is not yet available. It is important to handle this compound with care and consult safety data sheets (SDS) when available.

- Polymerization: It acts as an initiator for the polymerization of ethylene oxide, leading to the formation of poly(ethylene oxide). The polymerization mechanism involves the activation of the ethylene oxide monomer through the yttrium-isopropoxy bond, facilitating ring-opening reactions .

- Catalytic Reactions: This compound serves as a catalyst in stereoselective conjugate addition reactions and other ring-opening polymerizations, demonstrating its versatility in organic synthesis .

Yttrium isopropoxide oxide can be synthesized through various methods:

- Direct Reaction: The most common synthesis method involves reacting yttrium metal with isopropyl alcohol, often using catalysts such as mercuric chloride and iodine to facilitate the reaction .

- Solvent-Free Techniques: Alternative methods may involve solvent-free conditions or different alcohols, but detailed studies on these approaches are less prevalent.

Yttrium isopropoxide oxide has several important applications:

- Polymer Production: It is primarily used as an initiator for the synthesis of poly(ethylene oxide), which has applications in drug delivery systems and as a thickening agent in various formulations .

- Catalysis: As a catalyst, it plays a significant role in organic synthesis, particularly in the production of complex molecules through polymerization and other chemical transformations .

- Material Science: Its unique properties make it suitable for use in advanced materials and coatings.

Interaction studies involving yttrium isopropoxide oxide typically focus on its reactivity with various monomers during polymerization processes. The compound's ability to initiate polymerization reactions suggests that it can interact effectively with different substrates, leading to diverse polymer architectures. Specific studies on its interactions with biological systems are scarce and warrant further investigation.

Yttrium isopropoxide oxide can be compared with several similar compounds based on their chemical structure and applications:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Yttrium Oxide | Y2O3 | Used in ceramics and phosphors; stable and non-reactive. |

| Yttrium Isopropoxide | C21H45O3Y | Precursor for yttrium oxides; less complex than yttrium isopropoxide oxide. |

| Yttrium Acetylacetonate | C15H21O4Y | Used as a precursor for thin films; exhibits different solubility properties. |

Uniqueness of Yttrium Isopropoxide Oxide: The presence of multiple isopropoxy groups attached to yttrium distinguishes yttrium isopropoxide oxide from other compounds, enhancing its reactivity and making it particularly effective as an initiator in polymerization processes.

Sol-Gel Synthesis from Yttrium Precursors

The sol-gel synthesis methodology represents a fundamental approach for producing yttrium isopropoxide oxide through controlled hydrolysis and condensation reactions of yttrium precursors [1] [15]. This technique employs various yttrium-containing precursors, including yttrium nitrate hexahydrate and yttrium chloride, dissolved in appropriate solvents such as methanol to form stable sols [15]. The process involves the addition of chelating agents like acetylacetone to achieve optimal sol stability and prevent premature precipitation [15].

Research has demonstrated that yttrium isopropoxide oxide can be synthesized through sol-gel routes utilizing yttrium triisopropoxide as a primary precursor [2] [6]. The synthesis typically requires careful control of the molar ratio between solvent and yttrium precursor, with methanol to yttrium ratios of approximately 123:1 proving effective for stable sol formation [15]. The gelation process occurs at elevated temperatures around 90°C for extended periods of 24 hours to ensure complete network formation [15].

Temperature-dependent synthesis parameters play a crucial role in determining the final product characteristics. Heat treatment schedules involving sequential thermal processing at 270°C for 2 hours, followed by calcination at temperatures ranging from 500°C to 900°C for 1 hour, have been successfully employed to produce crystalline yttrium oxide materials [15]. The incorporation of structure-directing agents such as Pluronic P-123 poloxamer in various molar ratios can influence oxygen vacancy formation and final crystallite size [15].

| Synthesis Parameter | Optimal Conditions | Temperature Range | Duration |

|---|---|---|---|

| Sol Formation | Methanol:Yttrium = 123:1 | Room Temperature | 15 minutes |

| Gelation | Controlled atmosphere | 90°C | 24 hours |

| Pre-calcination | Inert atmosphere | 270°C | 2 hours |

| Final Calcination | Air atmosphere | 500-900°C | 1 hour |

The crystallite size of the resulting yttrium oxide materials can be controlled through precursor selection and thermal treatment conditions [15]. Yttrium nitrate-based precursors typically yield crystallite sizes ranging from 21.0 to 27.8 nanometers, while yttrium chloride precursors produce slightly larger crystallites between 28.8 and 32.1 nanometers [15]. The incorporation of poloxamer structure-directing agents can reduce crystallite sizes to as small as 21.0 nanometers while maintaining cubic phase formation [15].

Hydrothermal and Solvothermal Preparation Routes

Hydrothermal synthesis represents a versatile approach for producing yttrium isopropoxide oxide derivatives under controlled temperature and pressure conditions [8] [9]. This methodology employs yttrium oxo-isopropoxide precursors in aqueous alkaline media to generate crystalline yttrium oxide nanoparticles with controlled morphologies [9]. The process typically utilizes yttrium nitrate hexahydrate as the starting material, combined with potassium hydroxide as a precipitating agent in concentrations ranging from 0.1 to 0.4 molar [8] [13].

The hydrothermal process involves autoclaving the precursor mixture at temperatures of 180°C for 6 hours in Teflon-lined stainless steel autoclaves [8] [13]. The alkaline medium, typically maintained at pH 13, facilitates complete precipitation of yttrium ions into hydroxide intermediates before thermal conversion to oxide phases [10]. Subsequent calcination at temperatures between 500°C and 1000°C for 2-3 hours completes the transformation to crystalline yttrium oxide [8] [10].

Solvothermal variations of this technique utilize organic solvents such as absolute ethanol instead of water as the reaction medium [11]. The solvothermal approach involves dissolving 0.01 molar yttrium nitrate hexahydrate in 40 milliliters of absolute ethanol, followed by the addition of 0.04 molar sodium hydroxide under vigorous stirring conditions [11]. The reaction proceeds at 433 Kelvin for 3 hours, producing white precipitates that require extensive washing with ethanol and distilled water [11].

| Synthesis Method | Temperature | Pressure | Duration | Particle Size Range |

|---|---|---|---|---|

| Hydrothermal | 180°C | Autogenous | 6 hours | 28-51 nanometers |

| Solvothermal | 160°C | Atmospheric | 3 hours | 20-40 nanometers |

| Microwave-assisted | 150°C | Atmospheric | 30 minutes | 15-25 nanometers |

The morphological characteristics of hydrothermally synthesized yttrium oxide nanoparticles can be controlled through reaction parameters including temperature, time, and precursor concentration [8]. Higher precursor concentrations generally result in improved crystallinity and larger particle sizes, with 0.4 molar concentrations producing the most crystalline products [8]. The hydrothermal method consistently produces spherical nanoparticles with narrow size distributions, making it suitable for applications requiring uniform particle morphologies [13].

Research has shown that europium and terbium-doped yttrium oxide nanoparticles can be successfully synthesized using yttrium oxo-isopropoxide precursors through hydrothermal processing [9]. The doped materials exhibit particle sizes ranging from 28 to 51 nanometers for europium-doped variants and 43 to 51 nanometers for terbium-doped materials after annealing at 300°C for 3-5 hours [9].

Vapor Deposition Approaches for Thin Film Fabrication

Atomic layer deposition represents the most advanced vapor phase technique for producing high-quality yttrium oxide thin films from yttrium precursors [12] [18] [19]. This method employs yttrium tris(N,N-diisopropylacetamidinate) as a volatile precursor combined with water as the oxygen source to achieve self-limiting growth characteristics [12]. The deposition process operates effectively across a temperature range of 150°C to 280°C with growth rates typically ranging from 0.8 to 1.1 Ångströms per cycle [12] [19].

The atomic layer deposition process requires precise control of precursor exposure and purging cycles to maintain the characteristic self-limiting growth behavior [18] [19]. Typical deposition conditions involve precursor pulse times of 1 second followed by 10-second purge periods for the yttrium precursor, and 60-second purge periods for water vapor [12]. The optimal precursor vapor dose requires approximately 6 nanomoles per square centimeter to achieve surface saturation [12].

Chemical vapor deposition techniques have been developed using yttrium beta-diketonate complexes as precursors for thin film formation [22]. The catalyst-enhanced chemical vapor deposition approach employs yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionato) complexes in combination with palladium-based catalysts to achieve film deposition under mild conditions [22]. This method produces amorphous yttrium oxide films with open microstructures suitable for various applications [22].

| Deposition Method | Temperature Range | Growth Rate | Film Quality | Conformality |

|---|---|---|---|---|

| Atomic Layer Deposition | 150-280°C | 0.8-1.1 Å/cycle | Polycrystalline | Excellent |

| Chemical Vapor Deposition | 200-400°C | 10-50 nm/hour | Amorphous | Good |

| Electron Beam Evaporation | 2000°C | 1-10 nm/minute | Crystalline | Moderate |

Electron beam evaporation represents the recommended physical vapor deposition method for yttrium oxide film formation [16]. This technique requires heating yttrium oxide source material to approximately 2000°C to achieve a vapor pressure of 10^-4 Torr [16]. The evaporation process can result in oxygen loss from the source material, necessitating reactive atmosphere conditions or post-deposition annealing to restore stoichiometry [16]. The resulting films exhibit smooth and clear morphologies with refractive indices ranging from 1.90 to 1.95 [21].

Plasma-enhanced chemical vapor deposition has been investigated for yttrium-stabilized zirconia systems using various yttrium organometallic precursors [25]. The efficiency of different precursors varies significantly with deposition temperature, with yttrium acetylacetonate demonstrating superior performance at temperatures between 700°C and 800°C [25]. This method can incorporate yttria concentrations ranging from 1 to 15 mole percent depending on precursor selection and process conditions [25].

Post-Synthetic Modification and Stabilization Strategies

Post-synthetic modification techniques for yttrium isopropoxide oxide involve surface treatment and structural stabilization approaches to enhance material properties and stability [23] [24]. These strategies include silica coating procedures for improved thermal stability, particularly relevant for aerogel applications where yttrium oxide structures require protection against sintering at elevated temperatures [23]. The silica coating process involves controlled deposition of silicon dioxide layers that act as barriers against particle growth and coalescence during high-temperature exposure [23].

Surface stabilization of yttrium oxide materials can be achieved through controlled atmosphere annealing procedures that minimize oxygen vacancy formation [7]. Ultraviolet ozone treatment has proven effective for eliminating unwanted organic residues and suppressing oxygen vacancy defects in sol-gel processed yttrium oxide films [7]. This treatment results in uniform surface morphologies with reduced current density values of 10^-8 amperes per square centimeter at 1 megavolt per centimeter [7].

The thermal stability of yttrium oxide materials can be significantly enhanced through post-synthetic doping strategies [23]. Yttria-stabilized zirconia systems demonstrate improved thermal resistance through controlled yttrium incorporation, with optimal stabilization achieved at yttria concentrations between 8 and 15 mole percent [25]. The stabilization mechanism involves the formation of oxygen vacancies that accommodate thermal expansion and prevent phase transformations at elevated temperatures [25].

| Modification Strategy | Treatment Conditions | Stability Enhancement | Application Temperature |

|---|---|---|---|

| Silica Coating | 1000-1200°C, 2 hours | Reduced sintering | Up to 1500°C |

| UV Ozone Treatment | 25°C, 30 minutes | Defect suppression | Up to 500°C |

| Yttria Doping | 700-800°C, 4 hours | Phase stabilization | Up to 1700°C |

Crystallographic stabilization of yttrium oxide phases can be controlled through careful selection of synthesis precursors and post-treatment conditions [26]. Freeze-drying techniques have been identified as optimal dewatering methods for preventing agglomeration of yttrium oxide nanoparticles during processing [26]. This approach avoids the formation of solid bridges between particles by direct sublimation of water, resulting in non-agglomerated nanoparticle distributions [26].

Post-synthetic surface functionalization of yttrium oxide materials involves controlled exposure to polar and nonpolar solvents to modify surface properties [18]. Research has demonstrated that yttrium oxide films exhibit hydrophobic characteristics with water contact angles exceeding 90 degrees, and these properties can be retained during post-deposition annealing at 500°C for 2 hours [18]. The hydrophobic nature gradually increases with film thickness, reaching saturation at approximately 20 nanometers [18].

Thermal Decomposition Behavior and Phase Transitions

Yttrium isopropoxide oxide exhibits complex thermal decomposition behavior characterized by multiple distinct stages occurring across different temperature ranges. Differential scanning calorimetry analysis reveals that the compound undergoes complete decomposition at temperatures between 280-300°C, demonstrating enhanced thermal stability compared to yttrium tris(isopropoxide), which decomposes at 180°C . This increased stability is attributed to the μ₅-oxo bridge's electron-withdrawing effect, which strengthens the yttrium-oxygen bonds in the molecular structure .

The thermal decomposition process follows a multi-step pathway with several distinguishable stages. Initial decomposition begins at 150-250°C with the loss of coordinated propan-2-ol, resulting in approximately 18% mass loss . This is followed by oxidative decomposition to yttrium oxide and carbon dioxide formation between 250-400°C . Thermogravimetric analysis of yttrium isopropoxide systems reveals an intermediary decomposition stage occurring between 300-550°C, which results in carbon formation from overlapping thermal decomposition processes [3] [4].

Table 1: Thermal Decomposition Behavior of Yttrium Isopropoxide Oxide

| Temperature Range (°C) | Process | Mass Loss (%) | Reference |

|---|---|---|---|

| 150-250 | Loss of coordinated propan-2-ol (18% mass loss) | 18 | |

| 250-400 | Oxidative decomposition to Y2O3 and CO2 | Variable | |

| 280-300 | Complete decomposition of yttrium isopropoxide oxide | Complete | |

| 300-550 | Intermediary decomposition stage with carbon formation | Partial | [3] [4] |

| 400-450 | Y2O3 formation from precursors | Complete | [5] [6] |

| 450-600 | Complete conversion to yttrium oxide | Complete | [3] [4] |

The phase transition behavior during thermal treatment involves the transformation from amorphous precursor states to crystalline yttrium oxide phases. Complete conversion to yttrium oxide with no residual carbon content occurs above 600°C under oxidizing conditions [3] [4]. The thermal decomposition pathway is influenced by atmospheric conditions, with nitrogen environments producing different decomposition products compared to air atmospheres [3].

During the thermal treatment process, the formation of metastable phases has been observed, including the development of a hexagonal yttrium oxide-based intermediate phase before final conversion to the stable cubic yttrium oxide structure [7]. This phase evolution demonstrates the complex thermal chemistry underlying the decomposition of yttrium isopropoxide oxide and its transformation to the final oxide product.

Solubility Characteristics in Organic Media

Yttrium isopropoxide oxide exhibits distinct solubility patterns that are highly dependent on the chemical nature of the solvent system. The compound demonstrates excellent solubility in non-polar and aprotic organic solvents, particularly hexane, toluene, and tetrahydrofuran [8] [9] [10]. This solubility profile is characteristic of metal alkoxide compounds and reflects the organophilic nature of the isopropoxide ligands.

Table 2: Solubility Characteristics of Yttrium Isopropoxide Oxide in Various Media

| Solvent Type | Solubility | Notes | Reference |

|---|---|---|---|

| Hexane | Soluble | Non-polar hydrocarbon solvent | [8] [9] [10] |

| Toluene | Soluble | Aromatic hydrocarbon solvent | [8] [9] [10] |

| Tetrahydrofuran (THF) | Soluble | Aprotic ethereal solvent | [8] [9] [10] |

| Water | Reacts rapidly/insoluble | Undergoes hydrolysis | [11] [12] [13] |

| Protic solvents | Reacts rapidly | Moisture sensitive compound | [8] [11] [13] |

| Organic polar solvents | Limited solubility | Poor dissolution observed | [14] |

| Isopropanol | Used as solvent in synthesis | Precursor for synthesis | [15] [8] |

The solubility in hydrocarbon solvents such as hexane reflects the compatibility between the non-polar solvent environment and the organic isopropoxide ligands [8]. Similarly, the compound's solubility in toluene demonstrates its compatibility with aromatic hydrocarbon systems [9]. Tetrahydrofuran represents an important solvent for the compound due to its aprotic nature and moderate polarity, which allows for dissolution without immediate hydrolysis reactions [10].

In contrast to its behavior in organic solvents, yttrium isopropoxide oxide exhibits complete incompatibility with protic solvents and aqueous media. The compound reacts rapidly with water and moisture, undergoing immediate hydrolysis reactions [11] [12] [13]. This high moisture sensitivity necessitates careful handling under inert atmospheric conditions and storage in rigorously dried environments.

The limited solubility observed in certain organic polar solvents, particularly those containing oxygen or nitrogen donor atoms, has been attributed to coordination effects that can alter the molecular structure and aggregation state of the compound [14]. This selectivity in solvent compatibility is crucial for synthetic applications and processing conditions.

Hydrolytic Sensitivity and Atmospheric Stability

Yttrium isopropoxide oxide demonstrates extremely high sensitivity to moisture and hydrolytic conditions, classifying it as a highly moisture-sensitive compound requiring specialized handling protocols. The compound exhibits rapid reaction with moisture, water, and protic solvents, leading to immediate hydrolysis and structural decomposition [8] [11] [13].

The hydrolytic sensitivity is so pronounced that water content as low as 10 parts per million in organic solutions is sufficient to initiate hydrolysis reactions [16]. This exceptional sensitivity stems from the electropositive nature of the yttrium center and the basic character of the isopropoxide ligands, which makes the metal atom highly susceptible to nucleophilic attack by water molecules [17].

The hydrolysis mechanism proceeds through nucleophilic attack of water molecules on the yttrium centers, resulting in the displacement of isopropoxide ligands and formation of yttrium hydroxide species according to the general reaction [11] [12]:

Y(OCH(CH₃)₂)₃ + 3H₂O → Y(OH)₃ + 3CH₃CH(OH)CH₃

This rapid hydrolysis reaction is accompanied by the liberation of isopropanol and leads to the formation of amorphous yttrium hydroxide precipitates [12]. The reaction rate is sufficiently fast that exposure to atmospheric moisture results in immediate visible changes to the compound.

The atmospheric stability of yttrium isopropoxide oxide is severely compromised by its moisture sensitivity. Under ambient atmospheric conditions, the compound undergoes rapid degradation due to reaction with water vapor present in the air [13] [18]. This necessitates storage and handling under strictly controlled inert atmospheres, typically using dry nitrogen or argon environments with moisture levels maintained below 1 part per million.

Temperature effects on atmospheric stability show that elevated temperatures accelerate the hydrolysis process, while low temperatures can slow the reaction kinetics but do not prevent the fundamental hydrolytic instability [19]. The compound requires specialized packaging in moisture-proof containers and often utilizes desiccants or inert gas purging systems for long-term storage stability.

Spectroscopic Signatures (X-ray Diffraction, Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

The spectroscopic characterization of yttrium isopropoxide oxide provides crucial insights into its molecular structure, bonding characteristics, and phase behavior through multiple complementary analytical techniques.

Table 3: Spectroscopic Signatures of Yttrium Isopropoxide Oxide

| Technique | Key Signatures | Assignment | Reference |

|---|---|---|---|

| XRD | Amorphous to crystalline Y2O3 transition | Crystalline phase formation upon heating | [7] [20] [21] |

| FTIR - Y-O stretch | 557-565 cm⁻¹ | Yttrium-oxygen stretching vibration | [22] [21] [23] |

| FTIR - Isopropoxide groups | 1022-1402 cm⁻¹ | C-H stretching and O-H bending modes | [22] |

| FTIR - Organic modes | 2928-3430 cm⁻¹ | N-H and C-H stretching vibrations | [22] |

| Raman - Y2O3 | 377 cm⁻¹ (dominant), 138-585 cm⁻¹ | Cubic Y2O3 vibrational modes | [24] [25] [26] |

| NMR - ¹H | Isopropyl groups (1.09 ppm), OCH groups | Isopropoxide ligand protons | [27] [28] [29] |

| NMR - ¹³C | Methylene carbons (70.5 ppm), terminal groups | Backbone and terminal carbon atoms | [27] [28] |

| NMR - ⁸⁹Y | Coordination environment dependent | Y coordination sphere analysis | [30] [31] [32] |

X-ray Diffraction Analysis

X-ray diffraction studies reveal that yttrium isopropoxide oxide exists in an amorphous state at room temperature, with no distinct crystalline reflections observed in the as-prepared material [7] [20]. Upon thermal treatment, the compound undergoes a transformation to crystalline yttrium oxide phases, with the emergence of characteristic cubic yttrium oxide diffraction peaks appearing at temperatures above 500°C [21].

The XRD patterns show the progressive development of crystallinity with increasing temperature, transitioning from broad, diffuse scattering characteristic of amorphous materials to sharp, well-defined reflections corresponding to the cubic yttrium oxide structure [7]. This phase transition behavior provides direct evidence for the thermal decomposition pathway and the formation of the final oxide product.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides detailed information about the molecular bonding and functional group characteristics of yttrium isopropoxide oxide. The most significant spectroscopic signature appears in the 557-565 cm⁻¹ region, which is assigned to the yttrium-oxygen stretching vibration and confirms the formation of yttrium oxide bonds [22] [21] [23].

The isopropoxide ligand groups exhibit characteristic absorptions in the 1022-1402 cm⁻¹ range, corresponding to carbon-hydrogen stretching and oxygen-hydrogen bending modes [22]. Additional organic mode vibrations appear at higher frequencies (2928-3430 cm⁻¹), attributed to nitrogen-hydrogen and carbon-hydrogen stretching vibrations from the organic ligand framework [22].

Raman Spectroscopy

Raman spectroscopic analysis reveals the vibrational characteristics of the yttrium oxide framework formed upon thermal decomposition. The dominant vibrational mode appears at 377 cm⁻¹, with additional bands observed across the 138-585 cm⁻¹ range, all corresponding to cubic yttrium oxide vibrational modes [24] [25] [26].

The Raman spectra provide complementary information to infrared spectroscopy, particularly for symmetric vibrational modes that may be infrared-inactive. The spectroscopic signatures are consistent with the formation of highly distorted nanocrystalline graphite-like carbon layers on yttrium oxide surfaces under certain thermal treatment conditions [24].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information through multiple nuclear centers. Proton nuclear magnetic resonance reveals characteristic signals for isopropyl groups at 1.09 parts per million and methine proton environments, confirming the presence and integrity of isopropoxide ligands [27] [28] [29].

Carbon-13 nuclear magnetic resonance spectroscopy shows distinct signals for methylene carbon atoms at 70.5 parts per million, along with terminal carbon environments that provide information about the molecular connectivity and ligand arrangement [27] [28]. Yttrium-89 nuclear magnetic resonance, despite its low sensitivity, provides direct information about the coordination environment of yttrium centers and has been used to study the local coordination sphere and oxygen vacancy distributions in related yttrium oxide systems [30] [31] [32].